2,3-Diamino-9h-fluoren-9-one 2,3-Diamino-9h-fluoren-9-one
Brand Name: Vulcanchem
CAS No.: 6633-42-7
VCID: VC19721471
InChI: InChI=1S/C13H10N2O/c14-11-5-9-7-3-1-2-4-8(7)13(16)10(9)6-12(11)15/h1-6H,14-15H2
SMILES:
Molecular Formula: C13H10N2O
Molecular Weight: 210.23 g/mol

2,3-Diamino-9h-fluoren-9-one

CAS No.: 6633-42-7

Cat. No.: VC19721471

Molecular Formula: C13H10N2O

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

2,3-Diamino-9h-fluoren-9-one - 6633-42-7

Specification

CAS No. 6633-42-7
Molecular Formula C13H10N2O
Molecular Weight 210.23 g/mol
IUPAC Name 2,3-diaminofluoren-9-one
Standard InChI InChI=1S/C13H10N2O/c14-11-5-9-7-3-1-2-4-8(7)13(16)10(9)6-12(11)15/h1-6H,14-15H2
Standard InChI Key MSURJSLHFVCZLX-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3=CC(=C(C=C3C2=O)N)N

Introduction

Structural and Physicochemical Characteristics

The core structure of 2,3-diamino-9H-fluoren-9-one derives from fluorenone (C13H8O\text{C}_{13}\text{H}_8\text{O}), a planar tricyclic aromatic ketone . The addition of amino groups at positions 2 and 3 introduces significant electronic and steric modifications:

PropertyValue/DescriptionSource
Molecular FormulaC13H10N2O\text{C}_{13}\text{H}_{10}\text{N}_2\text{O}
Molecular Weight210.23 g/mol
IUPAC Name2,3-diaminofluoren-9-one
Canonical SMILESC1=CC=C2C(=C1)C3=CC(=C(C=C3C2=O)N)N
Electron DensityEnhanced at amino-modified positions

The amino groups increase electron density in the aromatic system, as evidenced by redshifted absorption spectra compared to unsubstituted fluorenone . This alteration enhances solubility in polar solvents (e.g., DMSO, ethanol) and facilitates π-π stacking interactions in supramolecular assemblies.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves multi-step functionalization of fluorenone precursors:

  • Nitration-Reduction Sequence:
    Fluorenone undergoes nitration at positions 2 and 3 using mixed acid (HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4), followed by catalytic hydrogenation (Pd/C, H2\text{H}_2) to yield the diamino derivative. Yields range from 45–60% due to competing side reactions at the 4- and 5-positions.

  • Direct Amination:
    Metal-catalyzed C–H amination using palladium complexes (e.g., Pd(OAc)2_2) enables regioselective amino group installation, though this method requires stringent anhydrous conditions .

Key Reactions

  • Schiff Base Formation:
    Reacts with aldehydes (e.g., benzaldehyde) to form imine linkages, utilized in coordination polymers:

    RCHO+H2N-FluorenoneRCH=N-Fluorenone+H2O\text{RCHO} + \text{H}_2\text{N-Fluorenone} \rightarrow \text{RCH=N-Fluorenone} + \text{H}_2\text{O}
  • Electrophilic Substitution:
    The amino groups direct further substitutions (e.g., bromination) to the 4- and 5-positions, enabling tailored functionalization.

Medicinal Chemistry Applications

Antimicrobial Activity

Structural analogs of 2,3-diamino-9H-fluoren-9-one exhibit broad-spectrum activity against Gram-positive pathogens (Staphylococcus aureus, Bacillus anthracis) with minimum inhibitory concentrations (MICs) of 8–32 µg/mL . The electron-withdrawing effect of the ketone group synergizes with amino substituents to disrupt bacterial membrane integrity .

Materials Science Applications

Optoelectronic Materials

The compound serves as a hole-transport layer in OLEDs due to its high electron mobility (μe=103cm2/V\cdotps\mu_e = 10^{-3} \, \text{cm}^2/\text{V·s}) and thermal stability (decomposition >300°C). Blending with poly(3,4-ethylenedioxythiophene) (PEDOT) improves device luminance by 40%.

Polymer Precursors

Copolymerization with thiophene monomers yields conductive polymers with sheet resistances of 50–100 Ω/sq, suitable for flexible electronics.

Biological Mechanisms and Structure-Activity Relationships

  • Solubility Enhancement: Amino groups increase logP by 0.8 units compared to fluorenone, improving bioavailability.

  • Target Engagement: Molecular docking studies reveal strong interactions with Staphylococcus aureus DnaG primase (binding energy = −9.2 kcal/mol) .

Recent Advances and Future Directions

Recent work focuses on nanoparticle conjugates (e.g., Fe3_3O4_4 composites) to enhance antimicrobial efficacy against biofilms . Upcoming studies aim to exploit its fluorescence properties (λem_{em} = 450 nm) for bioimaging applications.

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